molecular formula C6H8N2O8 B1204912 Isomannide dinitrate CAS No. 551-43-9

Isomannide dinitrate

Cat. No.: B1204912
CAS No.: 551-43-9
M. Wt: 236.14 g/mol
InChI Key: MOYKHGMNXAOIAT-KVTDHHQDSA-N
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Description

Isomannide dinitrate, also known as 1,4:3,6-dianhydro-2,5-di-O-nitro-D-mannitol, is a chemical compound derived from D-mannitol. It is a bicyclic molecule with a rigid structure, containing two nitrate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isomannide dinitrate can be synthesized through the nitration of isomannide. The process involves the reaction of isomannide with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow nitration process. This method ensures better control over reaction conditions and improves the yield and purity of the product. The nitration is followed by purification steps, including crystallization and recrystallization, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Isomannide dinitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

Isomannide dinitrate is primarily recognized for its role as a vasodilator. It is utilized in the treatment of conditions such as angina pectoris and congestive heart failure. The compound functions by relaxing vascular smooth muscle, which leads to the dilation of peripheral arteries and veins. This effect reduces venous return to the heart, thereby decreasing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure.

Clinical Studies

  • Treatment of Angina Pectoris : this compound has been shown to be effective in managing angina symptoms. In clinical trials, it demonstrated a significant reduction in myocardial oxygen demand and improved exercise tolerance in patients with coronary artery disease .
  • Congestive Heart Failure : A randomized trial indicated that high doses of this compound administered intravenously were more effective than furosemide alone in controlling severe pulmonary edema, reducing the need for mechanical ventilation and incidence of myocardial infarction .
  • Transdermal Applications : Research has explored the use of transdermal ointments containing this compound for relaxing superficial veins, suggesting potential applications in procedures requiring venepuncture .

Chemical and Pharmaceutical Applications

Isomannide, as a chiral carbohydrate, serves as a valuable building block in various chemical syntheses:

  • Polymer Synthesis : Isomannide derivatives are employed as monomers in the production of biodegradable polymers. These polymers have applications ranging from drug delivery systems to environmentally friendly materials .
  • Chiral Auxiliaries : In asymmetric synthesis, isomannide acts as a chiral auxiliary, facilitating the creation of enantiomerically pure compounds. This is crucial in the pharmaceutical industry for developing drugs with desired biological activity .
  • Catalysis : Isomannide derivatives have been utilized as catalysts in organic reactions, enhancing reaction efficiency and selectivity .

Data Summary

Application AreaSpecific Use CasesKey Findings/Results
PharmacologyTreatment of angina pectorisSignificant reduction in myocardial oxygen demand
Management of congestive heart failureReduced need for mechanical ventilation
Transdermal ointment for venous dilationRelaxation of superficial veins observed
Chemical SynthesisBuilding blocks for biodegradable polymersEffective in drug delivery systems
Chiral auxiliaries in asymmetric synthesisFacilitates creation of enantiomerically pure compounds
Catalysts in organic reactionsImproved reaction efficiency

Mechanism of Action

The mechanism of action of isomannide dinitrate involves the release of nitric oxide upon reduction. Nitric oxide is a potent vasodilator that activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, causes relaxation of smooth muscle cells and vasodilation .

Comparison with Similar Compounds

Uniqueness: Isomannide dinitrate is unique due to its rigid bicyclic structure and the presence of two nitrate groups.

Biological Activity

Isomannide dinitrate (IMD) is a compound of significant interest in pharmacology, particularly due to its role as a vasodilator. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications.

This compound acts primarily as a vasodilator , inducing relaxation of vascular smooth muscle. This mechanism leads to decreased venous return to the heart and reduced left ventricular end-diastolic pressure, which alleviates symptoms associated with conditions like angina pectoris by improving blood flow to the myocardium. The compound is metabolized in the liver, exhibiting variable bioavailability ranging from 10% to 90%, which is largely attributed to extensive first-pass metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapid absorption with peak serum concentrations typically reached within one hour post-administration.
  • Bioavailability : Highly variable due to first-pass metabolism; average bioavailability is around 25% .
  • Half-life : Approximately one hour, with clearance affected by denitration to active metabolites such as 2-mononitrate and 5-mononitrate .

Clinical Applications

This compound is primarily utilized in the management of cardiovascular disorders, particularly:

  • Angina Pectoris : It is effective in reducing cardiac workload and improving oxygen delivery to myocardial tissues.
  • Heart Failure : Clinical studies have shown its efficacy in combination therapies for heart failure, particularly in African American populations where it has been associated with reduced morbidity and mortality .

Case Studies and Research Findings

  • Tolerance Development : A study investigating the effects of various dosing regimens found that frequent administration (every 4-6 hours) led to early attenuation of hemodynamic response due to tolerance development. However, a regimen allowing for a washout period demonstrated preserved hemodynamic response .
  • Combination Therapy : Research has indicated that combining this compound with hydralazine significantly improves outcomes in patients with advanced heart failure. In a study involving over 1,000 patients, those receiving the combination therapy had a lower mortality rate compared to those on placebo (6.2% vs. 10.2%) and showed improved quality of life metrics .
  • Animal Studies : In animal models, this compound has shown potential as an antidote for cyanide poisoning, demonstrating improved survival rates when administered shortly after exposure .

Comparative Analysis

The following table summarizes the pharmacological properties and clinical implications of this compound compared to other nitrates:

PropertyThis compoundIsosorbide DinitrateNitroglycerin
MechanismVasodilationVasodilationVasodilation
Bioavailability10% - 90%~25%~30%
Half-life~1 hour~1 hour~3-5 minutes
Primary IndicationAngina, Heart FailureAnginaAngina, Acute MI
Tolerance DevelopmentYesYesYes

Properties

IUPAC Name

[(3R,3aS,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYKHGMNXAOIAT-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315109
Record name Isomannide dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-43-9
Record name Isomannide dinitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomannide dinitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isomannide dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Customer
Q & A

Q1: How does Isomannide Dinitrate exert its vasodilatory effects?

A1: this compound, like other organic nitrates, acts as a prodrug, releasing nitric oxide (NO) within the body [, ]. While the exact mechanism remains partially unclear, this NO release is believed to activate soluble guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells []. This, in turn, induces vasodilation, reducing blood pressure and improving blood flow.

Q2: How does the structure of this compound relate to its pharmacological activity compared to its isomers?

A2: this compound is one of three isomers, alongside Isosorbide Dinitrate and Isoidide Dinitrate, all derived from the sugar alcohol dianhydrosorbitol. While all three isomers possess vasodilatory properties, subtle structural differences impact their potency [, , ]. Isoidide Dinitrate, for instance, generally exhibits higher vasodilatory potency than this compound and Isosorbide Dinitrate. These differences are likely attributed to variations in lipophilicity, affecting their pharmacokinetic properties and interactions with their biological targets [, ].

Q3: Are there specific analytical methods for quantifying this compound and its metabolites in biological samples?

A3: Yes, sensitive and specific methods, such as gas chromatography coupled with electron capture detection (GC-ECD), have been developed for quantifying this compound and its metabolites in plasma samples []. These methods often involve extraction steps using solvents like dichloromethane and employ internal standards like o-nitrobenzyl alcohol for accurate quantification.

Q4: Has this compound been investigated for its potential use in applications beyond its vasodilatory effects?

A4: While primarily recognized for its role as a vasodilator, research on this compound extends beyond this application. One study explored its use in a chemical reaction known as flash vacuum thermolysis. This process, involving high temperatures and low pressure, led to the cleavage of this compound and the formation of 1,4,3,6-dianhydromannopyranose, a cyclic sugar derivative []. This highlights the potential of this compound as a precursor in synthetic organic chemistry.

Q5: What are some considerations regarding the stability and potential contamination risks associated with this compound?

A5: While this compound serves as a valuable tool in research and medicine, considerations regarding its stability and potential contamination risks are crucial. One study highlighted the risk of plasma sample contamination by plasticizers, particularly di(2-ethylhexyl)phthalate, originating from plastic syringes during sample collection []. This contamination can interfere with the accurate analysis of this compound and other compounds. Therefore, employing appropriate materials and techniques during sample handling and analysis is vital to ensure data integrity.

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